Receptor Selectivity: UPA Demonstrates Reduced Glucocorticoid Receptor Inactivation Compared to Mifepristone
Ultrastructural analysis reveals that Ulipristal Diacetate (UPA) exhibits markedly lower potency in inactivating the glucocorticoid receptor (GR) compared to mifepristone (RU486) [1]. This differential activity is attributed to the inability of UPA to form a critical stabilizing contact with Gln642 in the GR ligand-binding domain, whereas mifepristone establishes this interaction [1].
| Evidence Dimension | Glucocorticoid receptor (GR) inactivation potency |
|---|---|
| Target Compound Data | Lower GR-inactivating potency |
| Comparator Or Baseline | Mifepristone (RU486) — higher GR-inactivating potency |
| Quantified Difference | Qualitative structural difference; UPA lacks critical Gln642 contact present in mifepristone-GR complex |
| Conditions | X-ray crystallography of human PR ligand-binding domain; molecular docking into human GR LBD in antagonist conformation |
Why This Matters
Reduced GR inactivation suggests lower potential for glucocorticoid-related adverse effects during chronic administration, a key selection criterion for long-term use in uterine fibroid management.
- [1] Petit-Topin I, et al. Molecular determinants of the recognition of ulipristal acetate by oxo-steroid receptors. J Steroid Biochem Mol Biol. 2014;144(Pt B):427-435. View Source
